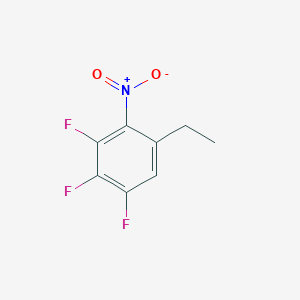

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Description

Structural Context within Halogenated Nitroarene Chemistry

The unique arrangement of substituents on the benzene (B151609) ring of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene imparts a distinct set of predicted chemical properties. The combination of electron-withdrawing fluorine atoms and a nitro group, alongside an electron-donating ethyl group, creates a complex electronic environment that influences the reactivity and potential applications of the molecule.

Significance of Polyfluorination in Aromatic Systems

The presence of multiple fluorine atoms on an aromatic ring, as seen in this compound, has profound effects on the molecule's properties. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect significantly lowers the electron density of the benzene ring. stackexchange.comcsbsju.edu This deactivation makes the ring less susceptible to electrophilic aromatic substitution. libretexts.org

However, fluorine can also act as a π-donor through its lone pairs, which can overlap with the π-orbitals of the aromatic ring. stackexchange.com This mesomeric effect can partially counteract the inductive effect, influencing the regioselectivity of reactions. quora.com In polyfluorinated systems, the cumulative inductive effect of multiple fluorine atoms generally dominates, leading to a highly electron-deficient aromatic ring. acs.orgnih.gov This increased stability and resistance to oxidation are key characteristics of fluorinated aromatics. acs.orgnih.gov

The introduction of fluorine can also alter the physical properties of a compound, such as its lipophilicity and metabolic stability, which is a significant consideration in the development of pharmaceuticals and agrochemicals.

Role of Nitro and Ethyl Substituents in Aromatic Frameworks

The nitro group (-NO2) is a powerful electron-withdrawing group, both inductively and through resonance. quora.com Its presence further deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. quora.comlibretexts.org The strong electron-withdrawing nature of the nitro group is a cornerstone of its utility in synthesis, for example, by activating the ring for nucleophilic aromatic substitution.

Conversely, the ethyl group (-CH2CH3) is an electron-donating group through its inductive effect. gauthmath.com This effect increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution and directing incoming groups to the ortho and para positions. gauthmath.com The interplay between the strongly deactivating nitro and trifluoro substituents and the activating ethyl group in this compound is expected to create a nuanced reactivity profile.

Historical Perspective of Fluorinated Nitrobenzene (B124822) Research

The study of organofluorine compounds dates back to the 19th century, but it was in the 20th century that the field saw significant expansion, driven by the unique properties imparted by fluorine. wikipedia.orgjst.go.jpnih.gov The development of fluorination methods was a critical step, with early work focusing on harsh reagents and conditions. jst.go.jp The discovery of milder and more selective fluorinating agents has since opened up new avenues for the synthesis of complex fluorinated molecules.

The synthesis of nitroaromatic compounds has a long history in organic chemistry, with nitration being one of the most studied electrophilic aromatic substitution reactions. The combination of these two areas, in the synthesis of fluorinated nitrobenzenes, has been driven by the utility of these compounds as versatile intermediates in the production of dyes, pharmaceuticals, and energetic materials. Research has historically focused on understanding the directing effects of fluorine and nitro groups in electrophilic substitution reactions and developing efficient synthetic routes to specific isomers.

Current Research Landscape and Future Directions for this compound Research

While specific research on this compound is not prominent in the current literature, the broader field of fluorinated nitroaromatics continues to be an active area of investigation. Current trends focus on the development of novel synthetic methodologies that are more efficient, sustainable, and allow for precise control over regioselectivity. chemistryworld.com This includes the use of advanced catalytic systems and enzymatic processes for fluorination and nitration. nih.gov

The unique electronic properties of polyfluorinated nitroaromatics make them attractive building blocks for materials science, particularly in the development of liquid crystals, polymers with high thermal stability, and electronic materials. The potential for these compounds to serve as precursors for biologically active molecules also remains a significant driver of research. nih.gov

Future research directions for compounds like this compound will likely involve:

Development of Selective Synthetic Routes: Devising efficient and regioselective methods for the synthesis of this specific isomer will be crucial for enabling further studies of its properties and applications.

Computational and Spectroscopic Studies: In the absence of extensive experimental data, computational modeling and advanced spectroscopic techniques, such as 19F NMR, can provide valuable insights into the compound's structure, electronic properties, and reactivity. nih.gov

Exploration as a Synthetic Intermediate: Investigating the reactivity of this compound in various chemical transformations could reveal its potential as a building block for more complex molecules with desirable properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

923033-07-2 |

|---|---|

Molecular Formula |

C8H6F3NO2 |

Molecular Weight |

205.13 g/mol |

IUPAC Name |

1-ethyl-3,4,5-trifluoro-2-nitrobenzene |

InChI |

InChI=1S/C8H6F3NO2/c1-2-4-3-5(9)6(10)7(11)8(4)12(13)14/h3H,2H2,1H3 |

InChI Key |

FXFSXOXNZFUNGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 1 Ethyl 3,4,5 Trifluoro 2 Nitrobenzene

Reactivity of the Nitro Group

The nitro group is a versatile functional group that serves as a key site for chemical transformations, primarily through reduction and participation in cyclization reactions.

Reduction Pathways and Mechanistic Insights (e.g., to Amino, Hydroxylamino Derivatives)

This transformation typically proceeds stepwise through intermediate species. The initial two-electron reduction of the nitroarene forms a nitroso derivative (-NO), which is rapidly reduced further to a hydroxylamino derivative (-NHOH). nih.gov This hydroxylamine (B1172632) intermediate is a key species; it can be isolated under specific conditions or be fully reduced to the final amino product. nih.govorientjchem.org

The two primary mechanisms for this reduction are:

Radical Mechanism: Involves single-electron transfers, sequentially producing a nitro anion radical, the nitroso compound, a hydronitroxide radical, the hydroxylamino derivative, and finally the amine. nih.gov

Hydride Transfer: Involves successive two-electron steps, forming the nitroso and hydroxylamino intermediates before yielding the amine. nih.gov

Common laboratory methods for reducing nitroarenes include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.comwikipedia.org This method is generally clean and efficient, often proceeding directly to the amine without significant accumulation of intermediates. orientjchem.org

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.com

The table below summarizes the key stages in the reduction of the nitro group.

| Stage | Intermediate/Product | Functional Group | Key Characteristics |

| Initial | 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene | -NO₂ | Starting material |

| Step 1 | 1-Ethyl-3,4,5-trifluoro-2-nitrosobenzene | -NO | Highly reactive intermediate, rarely isolated nih.gov |

| Step 2 | N-(2-Ethyl-3,4,5-trifluorophenyl)hydroxylamine | -NHOH | Key intermediate, can be isolated or react further nih.govwikipedia.org |

| Final | 2-Ethyl-3,4,5-trifluoroaniline | -NH₂ | Stable final product of complete reduction nih.govwikipedia.org |

Condensation and Cyclization Reactions Involving the Nitro Group

The intermediates formed during nitro group reduction can participate in subsequent intramolecular reactions, leading to the formation of heterocyclic ring systems. nih.gov This strategy, often termed reductive cyclization, is a powerful tool in synthetic chemistry. researchgate.netunimi.it For this compound, the ethyl group positioned ortho to the nitro group provides a potential reaction partner for cyclization.

Upon reduction of the nitro group to an amino group, a classic example of such a cyclization is the Fischer indole (B1671886) synthesis , although this typically involves a pre-formed phenylhydrazone. A more direct route from the nitroarene can be achieved. For instance, reductive cyclization of an o-nitro styrene (B11656) derivative can lead to an indole. scribd.com While the ethyl group is saturated, its activation (e.g., through oxidation to a vinyl group or functionalization at the benzylic position) could precede a cyclization event.

Alternatively, partial reduction to the hydroxylamino or nitroso intermediate can trigger cyclization. Titanium(III)-mediated reductive cyclizations of nitroarylketones are well-established for constructing N-heterocycles. nih.gov If the ethyl group on this compound were oxidized to an acetyl group, a similar pathway could be envisioned to form a substituted indole.

Influence of Fluorine Substituents on Nitro Group Reactivity

The three fluorine atoms on the aromatic ring have a profound electronic influence on the reactivity of the nitro group. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). pearson.comminia.edu.eg This effect is compounded by the presence of three fluorine atoms, making the entire aromatic system significantly electron-deficient.

This electron deficiency has several consequences for the nitro group's reactivity:

Increased Reduction Potential: The electron-withdrawing fluorine atoms facilitate the reduction of the nitro group by stabilizing the negatively charged intermediates formed during the electron transfer steps. This generally means that the reduction of polyfluorinated nitroaromatics can occur under milder conditions compared to their non-fluorinated analogs.

Activation of the Ring: The combined electron-withdrawing power of the nitro group and the fluorine atoms makes the benzene (B151609) ring highly susceptible to nucleophilic attack, a property that is discussed in more detail in section 3.2.1. libretexts.org

Altered Basicity of the Resulting Amine: Upon reduction to 2-Ethyl-3,4,5-trifluoroaniline, the resulting amino group will be significantly less basic than aniline (B41778). quora.com The strong inductive effect of the fluorine atoms withdraws electron density from the nitrogen atom, making its lone pair less available for protonation.

Reactivity of the Fluorine Substituents

The fluorine atoms on the ring are generally stable due to the strength of the carbon-fluorine (C-F) bond. However, under specific conditions, they can be displaced or removed.

Nucleophilic Displacement of Fluorine

The most significant reaction involving the fluorine substituents is nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is highly favorable in this compound because the ring is "activated" by the presence of strong electron-withdrawing groups (the -NO₂ group and the other fluorine atoms). libretexts.orgnih.gov

The mechanism involves two main steps:

Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The fluorine atom is expelled as a fluoride (B91410) ion, and the aromaticity of the ring is restored.

In this compound, the positions of the fluorine atoms relative to the strongly activating nitro group determine their reactivity towards nucleophilic displacement. The fluorine atom at the C-4 position (para to the nitro group) and the fluorine atom at the C-3 position (ortho to the nitro group) are the most activated sites. Nucleophilic aromatic substitution generally occurs when the electron-withdrawing substituent is positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the Meisenheimer complex. libretexts.org The fluorine at C-5 is meta to the nitro group and would be significantly less reactive. libretexts.org

The table below lists common nucleophiles used in SNAr reactions and the potential products.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Anisole / Ether (-OR) |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | Aniline / Amine (-NR₂) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SR) |

Defluorination Mechanisms and Pathways

Defluorination, the cleavage of the C-F bond by mechanisms other than SNAr, is challenging due to the high bond energy. However, several pathways exist, often requiring harsh conditions or specific catalysts.

Reductive Defluorination: This process involves the addition of electrons to the aromatic ring, leading to the formation of a radical anion, which can then eliminate a fluoride ion. nih.gov This can be achieved using certain transition metal catalysts or electrochemical methods. mdpi.com The presence of electron-withdrawing groups can lower the reduction potential required for this process. mdpi.com

Hydrodefluorination (HDF): This is a specific type of reductive defluorination where a C-F bond is replaced by a C-H bond. It can be catalyzed by transition metal complexes, such as those involving iridium, using a hydrogen source. mdpi.com The regioselectivity of HDF on polyfluoroarenes is often directed by the electronic nature of other substituents on the ring. mdpi.com

Microbial/Enzymatic Defluorination: While less common in synthetic chemistry, certain microorganisms and enzymes are capable of cleaving C-F bonds. nih.govresearchgate.net These processes can occur through various mechanisms, including oxidative, reductive, or hydrolytic pathways, often after initial metabolic activation of the molecule. mdpi.comresearchgate.net

Halogen-Dance Reactions

Halogen-dance reactions, which involve the base-catalyzed intramolecular migration of a halogen atom around an aromatic ring, are a fascinating aspect of aromatic chemistry. clockss.org While there is a lack of specific research on halogen-dance reactions for this compound, the general mechanism involves the deprotonation of an aromatic ring by a strong base, followed by the migration of a halogen to a more thermodynamically stable position. researchgate.net

In the context of this compound, a hypothetical halogen-dance reaction would likely be complex due to the presence of multiple fluorine atoms. The strong electron-withdrawing nature of the nitro group and the fluorine atoms would make the aromatic ring susceptible to deprotonation by a strong base, a prerequisite for the halogen dance to occur. However, the high bond strength of the C-F bond compared to C-Br or C-I bonds makes fluorine a less mobile halogen in such rearrangements.

| Parameter | Description | Predicted Outcome for this compound |

|---|---|---|

| Base Requirement | Strong, non-nucleophilic base (e.g., LDA) | Deprotonation is plausible due to the electron-deficient ring. |

| Halogen Mobility | Ease of migration (I > Br > Cl > F) | Fluorine migration is expected to be kinetically disfavored. |

| Thermodynamic Driving Force | Formation of a more stable carbanion | The stability of the intermediate would depend on the position of deprotonation relative to the substituents. |

Fluorine Migration Phenomena

Intramolecular fluorine migration in aromatic compounds is a rare event due to the high strength of the carbon-fluorine bond. nih.gov While studies on the migration of polyfluorinated compounds exist, these often pertain to intermolecular transfers or degradation pathways rather than intramolecular rearrangements on a stable aromatic ring. fraunhofer.de For this compound, any potential fluorine migration would likely require significant energy input, such as high temperatures or photochemical conditions. The presence of multiple fluorine atoms could theoretically lead to complex rearrangements, but such phenomena have not been documented for this specific compound.

Reactivity of the Ethyl Group

The ethyl group attached to the highly electron-deficient trifluoronitrobenzene ring exhibits distinct reactivity. The strong electron-withdrawing effect of the ring influences the chemical behavior of the alkyl substituent.

Direct alkylation or arylation of the ethyl group in this compound is not a straightforward transformation. The electron-deficient nature of the aromatic ring can activate the benzylic protons of the ethyl group towards deprotonation by a strong base, which could then be followed by reaction with an electrophile. However, the potential for competing nucleophilic aromatic substitution on the ring itself must be considered.

The ethyl group can undergo oxidation to form a corresponding acetyl group or, under harsher conditions, a carboxylic acid. The strong electron-withdrawing nature of the aromatic ring can make the benzylic position more susceptible to oxidation. Microbial or enzymatic oxidation has also been shown to be effective for the oxidation of ethyl groups on aromatic rings. researchgate.net

Conversely, the ethyl group is generally resistant to reduction. However, the nitro group on the aromatic ring is readily reducible to an amino group under various conditions, such as catalytic hydrogenation or using metals in acidic media. masterorganicchemistry.com This transformation would significantly alter the electronic properties of the molecule and, consequently, the reactivity of the ethyl group.

| Transformation | Typical Reagents | Expected Product |

|---|---|---|

| Oxidation of Ethyl Group | KMnO₄, K₂Cr₂O₇ | 2-Acetyl-1,3,4,5-tetrafluorobenzene or 2-Carboxy-1,3,4,5-tetrafluorobenzene |

| Reduction of Nitro Group | H₂, Pd/C; Fe, HCl | 2-Ethyl-3,4,5-trifluoroaniline |

Rearrangement reactions involving the ethyl group of this compound are not well-documented. In general, alkyl group rearrangements on aromatic rings require acidic conditions and often proceed via carbocationic intermediates. Given the electron-deficient nature of the ring, the formation of a carbocation on the ethyl group would be destabilized, making such rearrangements less likely compared to those on electron-rich aromatic systems.

Electrophilic Aromatic Substitution (EAS) Pathways on this compound

Electrophilic aromatic substitution on the this compound ring is expected to be significantly retarded. The cumulative electron-withdrawing effects of the three fluorine atoms and the nitro group strongly deactivate the ring towards attack by electrophiles.

The directing effects of the substituents are as follows:

Ethyl group: Activating, ortho-, para-director. wikipedia.org

Fluoro groups: Deactivating, ortho-, para-director. libretexts.org

Nitro group: Strongly deactivating, meta-director. pearson.com

In this compound, the only available position for substitution is at C6. The directing effects of the substituents on this position are:

Ethyl group (at C1): Ortho to the ethyl group.

Nitro group (at C2): Meta to the nitro group.

Fluorine (at C5): Ortho to the fluorine.

While the ethyl group directs ortho to itself, and the nitro group directs meta, the overwhelming deactivation of the ring by the nitro and fluoro groups makes any electrophilic aromatic substitution reaction highly unfavorable. If a reaction were to occur under forcing conditions, the position at C6 would be the most likely site of substitution, influenced by the ortho-directing ethyl group and the meta-directing nitro group.

| Substituent | Position | Effect on EAS | Directing Influence |

|---|---|---|---|

| Ethyl | C1 | Activating | Ortho, Para |

| Nitro | C2 | Strongly Deactivating | Meta |

| Fluoro | C3 | Deactivating | Ortho, Para |

| Fluoro | C4 | Deactivating | Ortho, Para |

| Fluoro | C5 | Deactivating | Ortho, Para |

Regioselectivity and Steric Hindrance

No data available.

Deactivating Effects of Nitro and Fluoro Groups

No data available.

Radical Reactions and Photochemistry

No data available.

Thermochemical Decomposition Mechanisms and Kinetic Studies

No data available.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.

High-resolution 1D NMR spectra provide fundamental information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the lone aromatic proton. The ethyl group should present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, a classic pattern resulting from spin-spin coupling. docbrown.infoyoutube.com The aromatic proton at the C6 position is anticipated to appear significantly downfield due to the strong electron-withdrawing effects of the adjacent nitro group and the three fluorine atoms. youtube.comstackexchange.com This signal would likely be a complex multiplet due to coupling with the neighboring fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display a total of eight unique signals, corresponding to each carbon atom in the distinct electronic environment. The two carbons of the ethyl group will appear in the aliphatic region. The six aromatic carbons will resonate in the 120-150 ppm range. libretexts.org The carbons directly bonded to fluorine (C3, C4, C5) are expected to show large one-bond C-F coupling constants, appearing as doublets. The carbon bearing the nitro group (C2) and the one attached to the ethyl group (C1) will also have characteristic chemical shifts influenced by these substituents. stackexchange.comrsc.org

¹⁹F NMR: As the molecule contains three chemically non-equivalent fluorine atoms, the ¹⁹F NMR spectrum is predicted to show three distinct signals. wikipedia.orgthermofisher.com The chemical shifts of these fluorines will be characteristic of their position on the aromatic ring relative to the other substituents. researchgate.net Each signal will be split into a multiplet due to coupling with the other two fluorine nuclei (two- and three-bond F-F coupling) and potentially with the aromatic proton (three- and four-bond H-F coupling). wikipedia.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~ 1.2 - 1.4 | Triplet (t) | ³JHH ≈ 7-8 | -CH₂CH₃ |

| ¹H | ~ 2.7 - 3.0 | Quartet (q) | ³JHH ≈ 7-8 | -CH₂ CH₃ |

| ¹H | > 7.5 | Multiplet (m) | JHF | Ar-H (C6) |

| ¹³C | ~ 13 - 16 | N/A | N/A | -CH₂CH₃ |

| ¹³C | ~ 25 - 30 | N/A | N/A | -CH₂ CH₃ |

| ¹³C | ~ 115 - 160 | Doublet (d) | ¹JCF | C 3-F |

| ¹³C | ~ 115 - 160 | Doublet (d) | ¹JCF | C 4-F |

| ¹³C | ~ 115 - 160 | Doublet (d) | ¹JCF | C 5-F |

| ¹³C | ~ 120 - 150 | N/A | N/A | C 1, C 2, C 6 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. slideshare.netresearchgate.netweebly.com

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity within the ethyl group by showing a cross-peak between the methylene (-CH₂) and methyl (-CH₃) proton signals. acs.orglibretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the methylene and methyl proton signals to their corresponding carbon signals and the aromatic proton signal to its respective carbon on the ring. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space. A NOESY spectrum could provide insight into the preferred conformation of the molecule by revealing spatial proximity between the methylene protons of the ethyl group and the fluorine atom at the C3 position. acs.org

The sterically crowded environment around the nitro group, flanked by an ethyl group and a fluorine atom, suggests that rotation around the C2-N bond may be restricted. This restricted rotation could be studied using variable-temperature (VT) NMR. At lower temperatures, the rotation might slow sufficiently on the NMR timescale to cause broadening or splitting of signals for nuclei near the nitro group. By analyzing these spectral changes as a function of temperature, the energy barrier for this rotational process can be calculated. Similarly, VT NMR could probe the rotational dynamics of the ethyl group. Furthermore, should the compound be used as a reactant, NMR can be a powerful tool for monitoring reaction kinetics by integrating the signals of the starting material and products over time to determine their relative concentrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental formula of this compound. By measuring the mass of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS can provide an unambiguous elemental composition. researchgate.netresearchgate.neteurofinsus.com The exact monoisotopic mass calculated for C₈H₆F₃NO₂ is 205.035063 Da. An experimental HRMS measurement matching this value would serve as definitive proof of the compound's molecular formula. nih.govacs.org

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation to produce a series of daughter ions. nih.govrsc.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of ethylbenzenes and nitroaromatic compounds. nih.govcore.ac.ukpharmacy180.com

Benzylic Cleavage: A primary fragmentation would be the loss of a methyl radical (·CH₃) from the ethyl group, a characteristic pathway for ethyl-substituted benzenes. docbrown.infopearson.com This would result in a stable benzylic cation.

Nitro Group Fragmentation: The nitro group commonly fragments via the loss of a nitro radical (·NO₂) or nitric oxide (·NO). nih.gov

Loss of Ethene: A rearrangement reaction leading to the elimination of a neutral ethene molecule (C₂H₄) is also a possible pathway.

These fragmentation patterns allow for the systematic elucidation of the compound's structure by piecing together the observed neutral losses from the parent ion.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Predicted m/z | Ion Formula | Neutral Loss |

|---|---|---|

| 190 | [C₇H₃F₃NO₂]⁺ | ·CH₃ |

| 175 | [C₈H₆F₃O]⁺ | ·NO |

| 159 | [C₈H₆F₃]⁺ | ·NO₂ |

Note: These are predicted fragmentation pathways. The relative abundance of these ions would depend on the specific MS/MS conditions.

Hyphenated Techniques (GC-MS, LC-MS) for Reaction Mixture Analysis

Hyphenated analytical techniques are indispensable for monitoring the progress of reactions that synthesize or involve this compound. They provide separation and identification of the target compound, starting materials, intermediates, and byproducts within a complex matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for analyzing volatile and thermally stable compounds like nitroaromatics. researchgate.net A typical GC-MS method would involve injecting a diluted aliquot of the reaction mixture into the GC system. nih.gov Separation would likely be achieved on a capillary column, such as a DB-5 or similar nonpolar column, which separates compounds based on their boiling points and polarity. epa.gov The mass spectrometer detector would then fragment the eluted compounds, providing a unique mass spectrum or "fingerprint" for identification. For this compound, characteristic fragments would include the molecular ion peak and fragments corresponding to the loss of the nitro group (NO₂) and parts of the ethyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile byproducts or thermally sensitive intermediates, LC-MS/MS is the method of choice. mdpi.com A reverse-phase C18 column is commonly used for separating nitroaromatic compounds. researchgate.net Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is often effective for halogenated nitrobenzene (B124822) compounds, as they can form negative molecular ions through electron capture or generate substitution products that are readily detectable. mdpi.comresearchgate.net Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) would be used for highly sensitive and selective quantification of the target compound in the reaction mixture. researchgate.net

Table 1: Postulated GC-MS and LC-MS Parameters for Analysis

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Helium (carrier gas) | Acetonitrile/Water gradient |

| Ionization | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI), Negative Mode |

| Detection | Mass Spectrometry (Scan Mode) | Tandem Mass Spectrometry (MRM Mode) |

| Expected m/z | Molecular Ion, fragments from loss of NO₂, C₂H₅ | [M]•⁻ or [M-F+O]⁻ precursor ion |

Vibrational Spectroscopy (IR and Raman)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups within the this compound molecule. The spectrum would be dominated by strong absorptions characteristic of the nitro group and the carbon-fluorine bonds.

The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically appearing at approximately 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The presence of multiple electron-withdrawing fluorine atoms on the ring would likely shift these frequencies toward the higher end of the range. Strong absorption bands corresponding to C-F stretching vibrations are expected in the 1100-1400 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. Aromatic ring stretching vibrations (C=C) would produce peaks in the 1450-1600 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |

| C-F Stretch | 1100 - 1400 | Strong |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to symmetric vibrations and non-polar bonds. The Raman spectrum would serve as a unique molecular fingerprint. Key expected signals include a strong band for the symmetric ring breathing mode and distinct signals for the nitro group's symmetric stretch. researchgate.netdtic.mil

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used for detecting trace amounts of analytes. By adsorbing the target molecule onto a nanostructured metal surface (typically silver or gold), the Raman signal can be amplified by many orders of magnitude. This technique is especially effective for nitroaromatic compounds and could be used to detect minute quantities of this compound. The interaction with the metal surface may cause slight shifts in the Raman bands, providing insight into the molecule's orientation upon adsorption.

X-ray Crystallography

Should single crystals of this compound be obtainable, X-ray crystallography would provide the most definitive structural information.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single crystal X-ray diffraction analysis would unambiguously determine the molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule. A key conformational parameter for nitrobenzene derivatives is the dihedral angle (twist) between the plane of the nitro group and the plane of the benzene (B151609) ring. mdpi.com In many substituted nitrobenzenes, steric hindrance and crystal packing forces cause the nitro group to be twisted out of the aromatic plane, and a similar non-planar conformation would be expected for this compound. mdpi.com

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. For this compound, several types of interactions would be anticipated to govern the crystal packing.

π-π Stacking: Nitro-substituted benzenes often exhibit slipped-parallel stacking, where the electron-poor nitro-substituted ring interacts favorably with the π-system of an adjacent molecule. This is a significant stabilizing interaction driven by dispersion forces. nih.govrsc.org

C-H···O Interactions: Weak hydrogen bonds between aromatic or aliphatic C-H donors and the oxygen atoms of the nitro group from a neighboring molecule are common structural motifs in the crystals of nitro compounds. rsc.org

C-H···F Interactions: The presence of three fluorine atoms provides multiple opportunities for weak C-H···F hydrogen bonds, which are known to play a role in the crystal packing of fluorinated organic compounds. ed.ac.uk

Analysis of the crystal structure would reveal which of these interactions are dominant and how they assemble the molecules into a three-dimensional supramolecular architecture.

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chiral Chromatography for Enantiomeric Excess Determination

The molecular structure of this compound does not possess a chiral center. Chirality in organic molecules typically arises from a carbon atom bonded to four different substituent groups, resulting in non-superimposable mirror images known as enantiomers. In the case of this compound, no such stereocenter exists.

Consequently, the compound is achiral and does not exhibit enantiomerism. The concept of enantiomeric excess (ee), which quantifies the purity of a chiral substance, is therefore not applicable. wikipedia.orgmasterorganicchemistry.com Techniques such as chiral chromatography, which are designed to separate enantiomers, would not resolve this compound into different components. While chiral chromatography is a critical tool in asymmetric synthesis and pharmaceutical analysis for determining the optical purity of chiral compounds, its application is predicated on the existence of stereoisomers. nih.govwalshmedicalmedia.com

Preparative Chromatography for Isomer Separation

Preparative chromatography is a powerful technique for the isolation and purification of individual isomers from a mixture on a larger scale. nih.gov In the context of the synthesis of this compound, various positional isomers could potentially be formed as byproducts. These isomers would have the same molecular formula but differ in the substitution pattern of the ethyl, fluoro, and nitro groups on the benzene ring.

The separation of such positional isomers by preparative high-performance liquid chromatography (HPLC) would rely on exploiting the subtle differences in their physicochemical properties. welch-us.com Reversed-phase HPLC is a commonly employed mode for this type of separation. walshmedicalmedia.com The choice of a suitable stationary phase is critical for achieving the desired resolution. For aromatic and fluorinated compounds, stationary phases with phenyl-based ligands or pentafluorophenyl (PFP) phases can offer enhanced selectivity through π-π and dipole-dipole interactions, in addition to hydrophobic interactions. nacalai.com

The development of a preparative separation method would typically involve initial screening of various columns and mobile phase compositions at an analytical scale to identify the optimal conditions for separating the target compound from its isomers. chromforum.org Once a promising separation is achieved, the method is scaled up to a preparative format by increasing the column diameter and adjusting the flow rate accordingly.

A hypothetical preparative HPLC method for the purification of this compound from its isomers is outlined in the table below. It is important to note that these parameters are illustrative and would require empirical optimization in a laboratory setting.

| Parameter | Suggested Condition | Rationale |

| Stationary Phase | Phenyl-Hexyl or Pentafluorophenyl (PFP) | Offers alternative selectivity for aromatic and fluorinated compounds through π-π interactions, which can be effective for separating positional isomers. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | A gradient elution is typically necessary to resolve closely related isomers and elute all components in a reasonable time with good peak shape. |

| Detector | UV-Vis (e.g., at 254 nm) | The nitroaromatic structure of the compound allows for sensitive detection using UV spectroscopy. |

| Flow Rate | Dependent on column dimensions (scaled up from analytical) | Adjusted to maintain optimal linear velocity for preparative scale columns. |

| Sample Loading | Optimized based on separation resolution and yield | The amount of crude mixture injected is maximized without compromising the purity of the collected fractions. |

Table 1: Hypothetical Preparative HPLC Parameters for the Purification of this compound

The successful application of preparative chromatography would yield highly purified this compound, suitable for use as a reference standard or for further synthetic applications where isomeric purity is paramount.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

The electronic structure is fundamental to a molecule's chemical behavior. Through various computational methods, it is possible to model and predict a range of electronic properties for 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For this compound, DFT calculations, often using a functional such as B3LYP with a basis set like 6-31G*, would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

These calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, the orientation of the ethyl and nitro groups relative to the benzene (B151609) ring is of particular interest. The calculations would reveal the extent of steric hindrance between the ortho-positioned ethyl and nitro groups and how this influences the planarity of the nitro group with respect to the aromatic ring. The trifluorosubstitution pattern on the benzene ring would also significantly influence the ring's geometry.

The stability of the molecule can be assessed by its calculated total electronic energy. Different conformers, such as those arising from the rotation of the ethyl group, could be modeled, and their relative energies would indicate the most stable conformation.

Illustrative Data Table for Optimized Geometry Parameters This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical.

| Parameter | Calculated Value |

| C-N Bond Length (Å) | 1.48 |

| C-C (ring average) Bond Length (Å) | 1.39 |

| C-F Bond Length (Å) | 1.35 |

| O-N-O Bond Angle (°) | 124.5 |

| C-N-O Dihedral Angle (°) | 35.0 |

| Total Electronic Energy (Hartree) | -850.12345 |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic nature.

For this compound, the distribution of the HOMO and LUMO across the molecule would be visualized. It is expected that the HOMO would have significant contributions from the ethyl-substituted benzene ring, while the LUMO would be predominantly located on the nitro group and the fluorinated aromatic ring, owing to their electron-withdrawing nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. The presence of both electron-donating (ethyl) and strongly electron-withdrawing (trifluoro and nitro) groups on the same ring would make the magnitude of this gap an interesting feature to determine computationally.

Illustrative Data Table for Frontier Orbital Energies This table illustrates the type of data that would be generated from molecular orbital analysis. The values are hypothetical.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map of this compound would illustrate regions of negative potential (typically shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically in blue), which are electron-deficient and prone to nucleophilic attack.

It is anticipated that the MEP would show a significant negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. The fluorine atoms would also contribute to negative potential regions. Conversely, the hydrogen atoms of the ethyl group and the regions around the carbon atoms attached to the electron-withdrawing groups would likely exhibit a positive potential. This analysis provides a qualitative prediction of intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates.

Transition State Search and Energy Barrier Calculation

For any proposed reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can be used to locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

The geometry of the TS would be optimized, and its energy calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction. For example, in a nucleophilic attack on the aromatic ring, the position of the attack would be influenced by the directing effects of the substituents, and computational modeling could be used to calculate the energy barriers for attack at different positions, thereby predicting the regioselectivity of the reaction.

Illustrative Data Table for a Hypothetical Reaction This table illustrates the type of data that would be generated from transition state calculations. The values are hypothetical.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -10.2 |

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been located. The IRC analysis maps the reaction pathway from the transition state downhill to both the reactants and the products. This calculation confirms that the identified transition state correctly connects the desired reactants and products.

For a reaction involving this compound, the IRC plot would visualize the geometric changes the molecule undergoes as it transforms from reactants, through the transition state, to the final products. This provides a detailed, step-by-step view of the reaction mechanism at the molecular level.

Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are employed to predict NMR parameters. For this compound, this would involve:

Geometry Optimization: First, the molecule's most stable three-dimensional structure is calculated.

GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method would then be used to calculate the absolute magnetic shieldings of the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. These shieldings are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Spin-Spin Coupling: Calculations would also predict the scalar coupling constants (J-couplings) between neighboring nuclei (e.g., ³JHH in the ethyl group, or JCF between fluorine atoms and the benzene ring carbons).

These predicted spectra serve as a powerful tool for validating experimentally obtained data and assigning specific signals to the correct atoms within the molecule.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative of the type of data that would be generated from such a study. Actual values require specific computational analysis.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-Ethyl) | Value dependent on calculation |

| C2 (C-NO₂) | Value dependent on calculation |

| C3 (C-F) | Value dependent on calculation |

| C4 (C-F) | Value dependent on calculation |

| C5 (C-F) | Value dependent on calculation |

| C6 (C-H) | Value dependent on calculation |

| Ethyl-CH₂ | Value dependent on calculation |

| Ethyl-CH₃ | Value dependent on calculation |

Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. For this compound, a frequency calculation would be performed on the optimized geometry. This analysis would yield a set of vibrational frequencies and their corresponding intensities, allowing for the theoretical prediction of the IR spectrum. Key predicted vibrations would include C-F stretching modes, symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the ethyl group, and aromatic C=C stretching modes.

Non-Covalent Interactions and Molecular Recognition Studies

The arrangement of electron-withdrawing fluorine and nitro groups alongside an electron-donating ethyl group creates a complex electronic surface on this compound, making it a candidate for engaging in various non-covalent interactions. Theoretical studies would explore:

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron-rich (negative potential, typically around the nitro-group oxygens) and electron-poor (positive potential) regions of the molecule. This helps predict sites for electrophilic and nucleophilic attack, as well as potential hydrogen or halogen bonding.

Interaction Analysis: Studies would model the interaction of the molecule with other chemical species to understand its recognition properties. For instance, the interaction of the electron-deficient fluorinated ring with electron-rich aromatic systems (π-π stacking) or the potential for the fluorine atoms to act as halogen bond acceptors could be computationally investigated.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Reactivity and Synthetic Efficiency)

While QSAR studies often focus on biological activity, the same principles can be applied to predict chemical reactivity and optimize synthetic pathways. A QSAR study for this compound and related compounds would involve:

Descriptor Calculation: A range of theoretical molecular descriptors would be calculated. For reactivity, these would include electronic descriptors (e.g., HOMO/LUMO energies, Mulliken charges), steric descriptors (e.g., molecular volume), and thermodynamic descriptors (e.g., heat of formation).

Model Building: A dataset of related molecules with known reactivity or synthetic yields would be assembled. Statistical methods, such as multiple linear regression, would then be used to build a mathematical model correlating the calculated descriptors with the observed reactivity.

Such a model could predict, for example, the susceptibility of the aromatic ring to nucleophilic aromatic substitution or the efficiency of a particular synthetic transformation, thereby guiding the design of more efficient chemical processes.

Synthetic Utility and Applications in Organic Synthesis

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene as a Precursor for Advanced Building Blocks

The compound serves as a foundational precursor for a variety of more complex and highly functionalized molecules. The interplay between the electron-withdrawing nitro group and the fluorine atoms, along with the presence of the ethyl group, allows for a range of chemical manipulations to generate advanced building blocks.

The nitro group in this compound is a key functional handle that can be readily converted into other functionalities. A primary transformation is its reduction to an amino group, yielding the corresponding polysubstituted aniline (B41778), 2-Ethyl-3,4,5-trifluoroaniline. This conversion is a fundamental step in aromatic chemistry, typically achieved through methods such as catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid.

This resulting aniline is itself a crucial intermediate. The amino group can be further transformed into a diazonium salt through diazotization, a reaction involving treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazo compounds are exceptionally useful in synthesis due to their ability to act as precursors for carbenes and participate in 1,3-dipolar cycloadditions. thieme-connect.depageplace.de The generation of diazonium salts from anilines is a well-established method for introducing a wide array of substituents onto an aromatic ring. researchgate.net Although associated with potential hazards, modern techniques, including continuous-flow synthesis, have enabled the safe and scalable generation and use of diazo compounds. researchgate.net

Table 1: Potential Transformations to Anilines and Diazo Compounds

| Starting Material | Reagents | Product Class | Synthetic Utility |

|---|---|---|---|

| This compound | H₂, Pd/C or SnCl₂, HCl | Polysubstituted Aniline | Intermediate for dyes, pharmaceuticals, and further functionalization. |

Fluorinated heterocyclic compounds are prominent scaffolds in pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and binding affinity. researchgate.netmdpi.come-bookshelf.de this compound is a suitable precursor for constructing such systems. The strong electron-withdrawing nature of the nitro group activates the fluorine atoms, particularly the one in the para position (C4), towards nucleophilic aromatic substitution (SNAr).

This activation allows for the displacement of a fluoride (B91410) ion by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. By employing bifunctional nucleophiles, this SNAr reaction can be the key step in a cyclization process to form a heterocyclic ring fused to the fluorinated benzene (B151609) core. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of an indazole ring, while reaction with an amino alcohol could yield a benzoxazine (B1645224) derivative. The synthesis of fluorinated heterocycles often relies on building-block strategies where a polyfluorinated aromatic compound is elaborated into the final ring system. nih.govnih.gov

Fluorinated biphenyl (B1667301) and biaryl structures are core components of many liquid crystals, polymers, and active pharmaceutical ingredients. nih.govntu.ac.uk The synthesis of these scaffolds is often accomplished via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

While this compound itself is not a direct partner in a standard Suzuki coupling, it can be readily converted into a suitable precursor. For example, the corresponding aniline (from reduction of the nitro group) can be transformed into an aryl halide (e.g., an iodide or bromide) via the Sandmeyer reaction. This resulting halo-compound can then participate in palladium-catalyzed cross-coupling reactions with various arylboronic acids to yield highly substituted fluorinated biphenyls. Patent literature demonstrates that related compounds, such as 3,4,5-trifluorobenzeneboronic acid, are used to synthesize 3,4,5-trifluoro-2'-nitrobiphenyl, highlighting the utility of the trifluoronitrobenzene motif in constructing biaryl systems. google.compatsnap.com

Table 2: Representative Suzuki-Miyaura Coupling for Biaryl Synthesis

| Aryl Halide Component (Example) | Arylboronic Acid Component (Example) | Catalyst System | Product Class |

|---|---|---|---|

| 1-Bromo-3,4-difluorobenzene | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Fluorinated Biphenyls |

Role as a Key Intermediate in Multi-step Organic Transformations

The true value of this compound is realized in its role as a key intermediate in complex, multi-step synthetic sequences. Its functional groups can be manipulated sequentially to build molecular complexity. For example, the nitro group can be used as a directing group or an activating group for SNAr reactions and then be reduced to an aniline for subsequent transformations, such as amide bond formation or diazotization. This sequential reactivity is critical in the total synthesis of elaborate molecules. A significant industrial application is its role as an intermediate in the preparation of the agricultural fungicide Fluxapyroxad, underscoring its importance in agrochemical synthesis. patsnap.com

Development of Novel Reagents and Catalysts from this compound Derivatives

The development of novel reagents and catalysts often involves the creation of molecules with specific electronic and steric properties. Derivatives of this compound hold potential in this area. For example, the corresponding aniline could be used to synthesize fluorinated phosphine (B1218219) ligands for transition-metal catalysis. The electron-withdrawing nature of the fluorinated aryl backbone could significantly influence the electronic properties of the metal center, potentially leading to catalysts with novel reactivity or selectivity. While specific reagents or catalysts derived directly from this compound are not widely reported, the synthesis of novel fluorinated compounds via palladium-catalyzed reactions is an active area of research. nih.gov

Stereoselective and Enantioselective Transformations utilizing this compound as a Chiral Auxiliary or Ligand

Currently, there is limited information in the available scientific literature describing the direct use of this compound or its immediate derivatives as chiral auxiliaries or ligands in stereoselective or enantioselective transformations. The molecule itself is achiral, and while it could potentially be incorporated into a larger chiral structure, this application does not appear to be a primary focus of current research involving this specific compound.

Environmental Transformation Mechanisms and Pathways Academic Research Focus on Chemical Transformations

Photolytic Degradation Studies in Model Systems

No studies detailing the photolytic degradation of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene were identified. Research in this area would be necessary to determine its atmospheric lifetime, the quantum yield of its degradation, and the identity of its photoproducts.

Chemical Hydrolysis Pathways and Kinetics

Information on the chemical hydrolysis of this compound is not available. Hydrolysis is not always a significant degradation pathway for nitroaromatic compounds unless other functional groups susceptible to this reaction are present. nih.gov

Biotransformation Mechanisms by Microorganisms (Limited to mechanistic chemical aspects)

There is no specific research on the biotransformation of this compound by microorganisms. Generally, microorganisms can transform nitroaromatic compounds through reduction of the nitro group to amino, nitroso, or hydroxylamino groups. omicsonline.org The specific enzymes and metabolic pathways involved for this compound have not been investigated.

Fate in Model Environmental Compartments (Focus on chemical reactions and pathways)

Without data on its degradation pathways and physical-chemical properties, the fate of this compound in model environmental compartments such as soil, water, and air cannot be accurately described.

Mechanistic Studies of Metabolite Formation

No studies have been published that identify the metabolites formed from the environmental transformation of this compound.

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-3,4,5-trifluoro-2-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential fluorination, nitration, and alkylation. For example, fluorinated benzene derivatives can undergo nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Ethylation is achieved via Friedel-Crafts alkylation with ethyl halides in the presence of Lewis acids like AlCl₃. Key variables include stoichiometry, reaction time, and temperature. For fluorinated analogs, regioselectivity in nitration is influenced by electron-withdrawing fluorine substituents, which direct nitro groups to meta/para positions .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Analytical characterization should combine:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR for ethyl group integration.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% by area).

Cross-referencing with databases (e.g., PubChem) and comparing melting points with literature values enhances reliability .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity of nitroaromatics and fluorinated compounds.

- Avoid contact with reducing agents (risk of explosive decomposition).

- Store in airtight containers away from light and moisture. Safety Data Sheets (SDS) for structurally similar compounds (e.g., 1,4-dibromo-2,3-difluorobenzene) recommend spill containment with inert absorbents and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing reactivity in electrophilic substitutions but enhancing stability in nucleophilic aromatic substitutions. Steric hindrance from the ethyl group may limit accessibility to the nitro group. Computational modeling (DFT calculations) can map electron density and predict reactive sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis is recommended, monitoring regioselectivity via LC-MS .

Q. What crystallographic strategies are effective for resolving structural ambiguities in fluorinated nitrobenzene derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. Key steps:

- Grow high-quality crystals via slow evaporation (solvent: dichloromethane/hexane).

- Refine data using SHELXL for accurate bond-length/angle measurements, accounting for disorder in fluorine/ethyl groups.

- Validate thermal parameters and hydrogen bonding using PLATON or OLEX2. SHELX’s robustness in handling twinned or high-resolution data is well-documented .

Q. How can researchers address contradictions in reported synthetic yields for analogous compounds (e.g., 1,3,5-trifluoro-2-nitrobenzene)?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Ensure anhydrous conditions for nitration (trace water reduces HNO₃ efficacy).

- Catalyst Activity : Screen alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for alkylation steps.

- Analytical Methods : Cross-validate yields via gravimetric analysis and HPLC. For example, literature reports for 1,3,5-trifluoro-2-nitrobenzene cite yields ranging 40–70%; optimizing stoichiometry (e.g., HNO₃ excess) and reaction time can reconcile differences .

Q. What mechanistic insights explain the regioselectivity of nitration in polyfluorinated ethylbenzenes?

- Methodological Answer : Nitration follows electrophilic aromatic substitution (EAS) mechanisms. Fluorine’s −I effect directs nitro groups to electron-deficient positions. In 1-ethyl-3,4,5-trifluorobenzene precursors, nitration at the 2-position is favored due to para/meta activation by fluorine and ethyl groups. Isotopic labeling (¹⁵NO₃⁻) and kinetic studies (monitoring intermediates via in situ IR) can elucidate pathways. Computational studies (e.g., Hammett σ constants) further predict substituent effects .

Q. What biological screening approaches are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Target nitroreductases or cytochrome P450 isoforms due to the compound’s nitro group.

- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains.

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).

Structural analogs like N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide show promise in antimicrobial studies, suggesting similar methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.